molecular formula C15H22N2O3S B5733421 1-(mesitylsulfonyl)-4-piperidinecarboxamide

1-(mesitylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5733421
M. Wt: 310.4 g/mol
InChI Key: XIEIWUJDZZSHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-4-piperidinecarboxamide, also known as MSOP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

1-(mesitylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of pain and addiction.

Mechanism of Action

The exact mechanism of action of 1-(mesitylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. Antagonism of the NMDA receptor by this compound has been found to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to increase the release of GABA, an inhibitory neurotransmitter. This compound has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(mesitylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for the NMDA receptor. This allows for more targeted studies of the receptor and its role in various physiological processes. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.

Future Directions

There are many potential future directions for research on 1-(mesitylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models of these diseases. Another area of interest is the role of this compound in pain and addiction. Studies are needed to determine the mechanisms underlying its effects and its potential use in the treatment of these conditions. Additionally, further optimization of the synthesis method of this compound may lead to increased yields and purity of the compound.

Synthesis Methods

The synthesis of 1-(mesitylsulfonyl)-4-piperidinecarboxamide involves the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. This is then reacted with piperidinecarboxamide in the presence of a base such as triethylamine to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-8-11(2)14(12(3)9-10)21(19,20)17-6-4-13(5-7-17)15(16)18/h8-9,13H,4-7H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEIWUJDZZSHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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